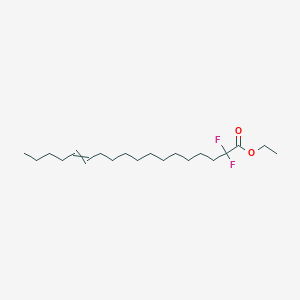
Ethyl 2,2-difluorooctadec-13-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,2-difluorooctadec-13-enoate is an organic compound characterized by the presence of a long carbon chain with a double bond and two fluorine atoms attached to the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,2-difluorooctadec-13-enoate typically involves the reaction of a suitable precursor with ethyl bromodifluoroacetate. One common method includes the use of an electrocatalytic process where cinnamic acid derivatives react with ethyl bromodifluoroacetate in the presence of a catalyst such as ferrocene, nickelocene, or 2,2’-bipyridyl nickel dibromide. The reaction is carried out in an electrolytic cell with an organic electrolyte solution under a nitrogen atmosphere at room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale electrocatalytic processes or other efficient synthetic routes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,2-difluorooctadec-13-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other hydrogenation catalysts.
Substitution: Nucleophilic substitution reactions using reagents such as sodium hydride or lithium diisopropylamide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated esters.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2,2-difluorooctadec-13-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2,2-difluorooctadec-13-enoate involves its interaction with molecular targets through its fluorine atoms and double bond. The fluorine atoms can enhance the compound’s stability and reactivity, while the double bond allows for further functionalization. The exact pathways and molecular targets depend on the specific application and the chemical environment.
Comparison with Similar Compounds
Ethyl 2,2-difluoro-4-phenylbutan-3-ethyl enoate: Similar structure with a phenyl group, used in electrocatalytic synthesis.
Ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl) prop-2-enoate: Used in the synthesis of entacapone, a catechol-O-methyltransferase inhibitor.
Uniqueness: Ethyl 2,2-difluorooctadec-13-enoate is unique due to its long carbon chain and the presence of both a double bond and fluorine atoms. This combination imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and materials science.
Properties
CAS No. |
321856-67-1 |
|---|---|
Molecular Formula |
C20H36F2O2 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
ethyl 2,2-difluorooctadec-13-enoate |
InChI |
InChI=1S/C20H36F2O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(21,22)19(23)24-4-2/h7-8H,3-6,9-18H2,1-2H3 |
InChI Key |
FISOAGKGMRJQCV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CCCCCCCCCCCC(C(=O)OCC)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


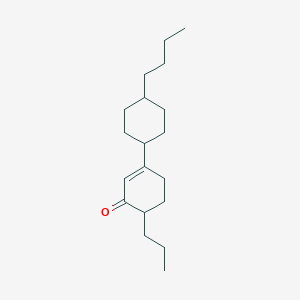
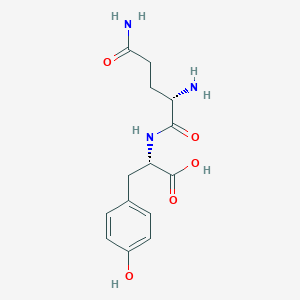
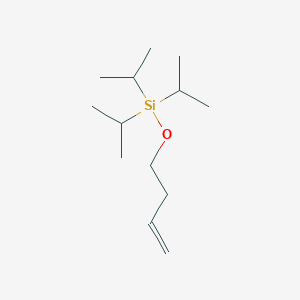
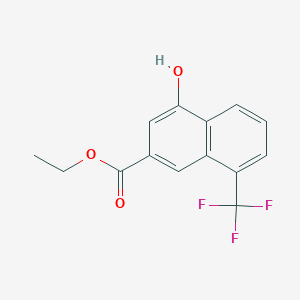
![2-(2H-Benzotriazol-2-yl)-6-[(3-tert-butyl-2-hydroxy-5-methylphenyl)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14258718.png)
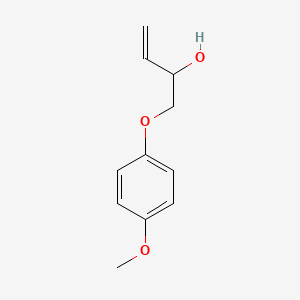
![5-{[4-(Diphenylamino)phenyl]methylidene}-3-ethyl-1,3-oxazolidine-2,4-dione](/img/structure/B14258738.png)


![Benzenamine, 2-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14258752.png)
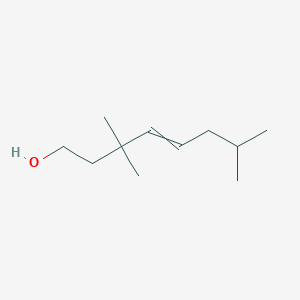
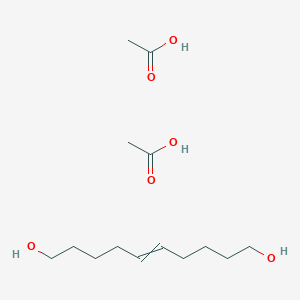
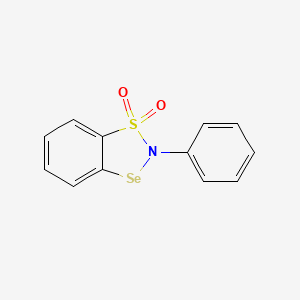
![(1R,2R)-1-N,2-N-bis[(1S)-1-phenylethyl]cyclohex-4-ene-1,2-diamine](/img/structure/B14258781.png)
